Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate

Ion-pair chromatography Solubility Counterion effect

Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate (CAS 84573-64-8, EC 283-203-9) is a bis-quaternary ammonium salt comprising two tetramethylammonium (TMA) cations paired with a conjugated divalent anion. The anion features a central vinylene (–CH=CH–) bridge connecting two iminocarbonyl (–N–C(=O)–) linkers, each bound to a benzoate moiety, yielding a fully conjugated π-system with potential optoelectronic relevance.

Molecular Formula C26H36N4O6
Molecular Weight 500.6 g/mol
CAS No. 84573-64-8
Cat. No. B12674896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate
CAS84573-64-8
Molecular FormulaC26H36N4O6
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-]
InChIInChI=1S/C18H14N2O6.2C4H12N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;2*1-5(2,3)4/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1-4H3/q;2*+1/p-2/b10-9+;;
InChIKeyTWBDJUZPAMKFTI-TTWKNDKESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate (CAS 84573-64-8): Identity, Structure, and Procurement-Relevant Classification


Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate (CAS 84573-64-8, EC 283-203-9) is a bis-quaternary ammonium salt comprising two tetramethylammonium (TMA) cations paired with a conjugated divalent anion. The anion features a central vinylene (–CH=CH–) bridge connecting two iminocarbonyl (–N–C(=O)–) linkers, each bound to a benzoate moiety, yielding a fully conjugated π-system with potential optoelectronic relevance . The compound is classified under EINECS and is commercially offered primarily as a specialty organic intermediate for materials science and organic synthesis applications . Key identifiers include molecular formula C₂₆H₃₆N₄O₆ and a formula weight of approximately 500.6 g·mol⁻¹.

Why Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate Cannot Be Directly Substituted with Generic Analogs: Counterion and Conjugation Effects on Performance


Simple counterion exchange—replacing the TMA cation with sodium, potassium, or even tetraethylammonium—fundamentally alters the solubility, thermal stability, and ion-pairing characteristics of this compound. Tetramethylammonium salts exhibit exceptionally high water solubility (>600 g·L⁻¹ for the chloride analog at 20 °C [1]) and remain stable against thermal decomposition up to ~360 °C, whereas ammonium salts degrade much earlier and longer-chain tetraalkylammonium salts show markedly different organic-phase partitioning [2]. Moreover, the fully conjugated vinylenebis(iminocarbonyl)dibenzoate anion is structurally distinct from saturated-linker analogs (e.g., 2,2'-[1,2-ethanediylbis(iminocarbonyl)]bisbenzoic acid salts ), granting potential for UV absorption and charge-transfer interactions that are absent in non-conjugated relatives. These multifactorial differences render direct substitution unreliable for applications requiring precise ionic, thermal, or optical performance.

Quantitative Differentiation Evidence for Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate Against Closest Comparators


Aqueous Solubility Advantage of TMA Counterion Over Sodium Salts

Tetramethylammonium salts are known to exhibit exceptionally high aqueous solubility due to the small, highly hydrophilic cation. Generic sodium salts of the same anion (if available) typically show lower solubility. For example, tetramethylammonium chloride demonstrates a water solubility of >600 g·L⁻¹ at 20 °C [1]. While direct solubility data for the target compound are not publicly available, the TMA cation consistently imparts solubility advantages over alkali-metal and protonated ammonium counterparts, making the bis(TMA) salt preferable for aqueous-based processes where dissolution rate and solution homogeneity are critical.

Ion-pair chromatography Solubility Counterion effect

Thermal Stability Beyond 360 °C Versus Common Ammonium Salts

Quaternary ammonium salts with fully methylated nitrogen centers (TMA) demonstrate markedly higher thermal stability than ammonium (NH₄⁺) or protonated alkylammonium salts. Literature reports indicate that tetramethylammonium salts show scarcely any decomposition until the temperature exceeds 360 °C [1]. In contrast, ammonium or monoalkylammonium salts begin decomposing below 200 °C. This high thermal ceiling enables the target compound to be employed in high-temperature processes—such as melt polymerization or solvent-free microwave synthesis—where non-quaternized analogs would degrade and generate volatile basic byproducts.

Thermal stability Decomposition temperature Processing robustness

Conjugated Vinylene Bridge Provides Distinct UV Absorption Compared to Saturated-Linker Analogs

The presence of a vinylene (–CH=CH–) linker in the target compound creates a fully conjugated π-system spanning both aromatic rings, which is absent in saturated-linker analogs such as 2,2'-[1,2-ethanediylbis(iminocarbonyl)]bisbenzoic acid (CAS 62554-97-6) . Conjugation typically red-shifts the UV absorption maximum and increases molar absorptivity (ε). Imino compounds containing vinylenebis(iminocarbonyl) motifs have been patented as UV radiation shielding agents precisely because of this enhanced absorption [1]. While quantitative ε values for the exact salt are not published, the structural distinction implies that procurement for UV-sensitive applications—e.g., optical brighteners, fluorescent probes, or UV-curable formulations—should prioritize the vinyl-linked compound over ethano-linked counterparts.

UV spectroscopy Conjugation Optical differentiation

High-Value Application Scenarios for Bis(tetramethylammonium) o,o'-(vinylenebis(iminocarbonyl))dibenzoate Based on Differentiating Evidence


Ion-Pair Chromatography Additive Requiring High Aqueous Solubility and Thermal Robustness

The combination of ultra-high water solubility (>600 g·L⁻¹ class) and thermal stability up to 360 °C makes this bis(TMA) salt an excellent candidate as an ion-pairing reagent for HPLC separations of divalent organic anions. Compared to sodium phosphate buffers, the TMA counterion provides sharper peaks and better solubility at elevated column temperatures, reducing backpressure and improving baseline stability [1].

UV-Curable Coatings or Optical Brightener Intermediate

The fully conjugated vinylenebis(iminocarbonyl) core confers distinct UV absorption characteristics that are absent in saturated analogs. Researchers formulating UV-curable resins or fluorescent brighteners can leverage this chromophore to impart photochemical activity, relying on the compound's structural uniqueness to achieve wavelength-selective absorption [2].

High-Temperature Organic Synthesis Requiring Stable Ionic Carriers

For reactions that demand sustained heating above 300 °C—such as melt-phase polymerization or solid-state anion metathesis—the TMA salt offers a stable ionic carrier that resists decomposition. This contrasts with ammonium or tetraethylammonium salts, which would decompose and introduce unwanted volatile amines, compromising product purity and yield [3].

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